molecular formula C8H8BrN3S B10798469 6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10798469
M. Wt: 258.14 g/mol
InChI Key: QWNQRCLDQDDVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-169 is a compound from the aminothienopyrimidine series, which has shown significant potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-169 has been identified as a promising candidate due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

The synthesis of OSM-S-169 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the thienopyrimidine core.

Industrial production methods for OSM-S-169 would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

OSM-S-169 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-169 can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol or amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, to the thienopyrimidine core .

Scientific Research Applications

OSM-S-169 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationships of thienopyrimidine compounds. In biology, it is used to investigate the mechanisms of action of antimalarial drugs and to identify potential new targets for drug development .

In medicine, OSM-S-169 is being explored as a potential treatment for malaria, with studies showing its effectiveness against Plasmodium falciparum. Additionally, it may have applications in other diseases where thienopyrimidine compounds have shown promise, such as cancer and inflammatory diseases .

In industry, OSM-S-169 can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties and biological activity .

Mechanism of Action

The mechanism of action of OSM-S-169 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase, an enzyme critical for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-169 disrupts protein translation and activates the amino acid starvation response, ultimately leading to the death of the parasite .

The molecular targets of OSM-S-169 include the active site of asparagine tRNA synthetase, where it forms a covalent adduct with the enzyme. This reaction hijacking mechanism is specific to the Plasmodium enzyme, with minimal effects on the human counterpart, making OSM-S-169 a selective and potent antimalarial agent .

Comparison with Similar Compounds

OSM-S-169 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and biological activities. Some of these compounds include OSM-S-106 and TCMDC-135294, both of which have shown activity against Plasmodium falciparum .

Compared to these similar compounds, OSM-S-169 stands out due to its higher potency and selectivity for the Plasmodium enzyme. Its unique chemical structure allows for more effective inhibition of asparagine tRNA synthetase, making it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8BrN3S/c1-12(2)8-7-5(10-4-11-8)3-6(9)13-7/h3-4H,1-2H3

InChI Key

QWNQRCLDQDDVBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1SC(=C2)Br

Origin of Product

United States

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